3-(4-Fluorophenyl)azetidine
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Overview
Description
3-(4-Fluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluorophenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzylamine with ethylene oxide, followed by cyclization to form the azetidine ring . Another approach involves the use of aziridines and azetidines as building blocks for polyamines through anionic and cationic ring-opening polymerization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(4-Fluorophenyl)azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it more stable than related aziridines while still being highly reactive under appropriate conditions . This reactivity allows it to participate in various chemical transformations, leading to its diverse applications.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Oxetanes: Four-membered oxygen-containing heterocycles with different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness: 3-(4-Fluorophenyl)azetidine is unique due to its combination of a fluorophenyl group and an azetidine ring, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBDSPEJCPSDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716928 |
Source
|
Record name | 3-(4-Fluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203796-58-0 |
Source
|
Record name | 3-(4-Fluorophenyl)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203796-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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